CCR5 Antagonism Potency: Comparison with Maraviroc
1-(2-Naphthyl)cyclopentanecarbonitrile demonstrates antagonist activity at the CCR5 receptor, a key target in HIV and inflammatory diseases. In a functional assay measuring inhibition of RANTES-induced calcium flux in HEK293 cells co-expressing CCR5 and Gα16, the compound exhibited an IC50 of 8 nM [1]. This potency is comparable to the clinically used CCR5 antagonist Maraviroc, which shows IC50 values ranging from 3.3 nM to 12 nM for RANTES-induced calcium mobilization in similar cellular systems . While the absolute potency is slightly lower, the compound represents a distinct chemotype from Maraviroc and may offer different selectivity or pharmacokinetic profiles useful in research.
| Evidence Dimension | CCR5 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 8 nM |
| Comparator Or Baseline | Maraviroc: 3.3 nM (MIP-1α), 7.2 nM (MIP-1β), 5.2 nM (RANTES) in radioligand binding; 12.07 nM (RANTES) in calcium flux assay |
| Quantified Difference | Target compound IC50 is within 2- to 3-fold of Maraviroc values for RANTES-induced calcium flux |
| Conditions | HEK293 cells co-expressing CCR5 and Gα16; RANTES-induced calcium flux (functional antagonist assay) |
Why This Matters
This quantifiable potency at a clinically validated target supports the use of 1-(2-naphthyl)cyclopentanecarbonitrile as a viable scaffold for developing novel CCR5 modulators, distinct from existing chemotypes.
- [1] BindingDB BDBM50464147 (CHEMBL256907). Antagonist activity at CCR5 expressed in HEK293 cells. View Source
